3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a small-molecule compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 4. The carboxamide moiety at position 4 is linked to a para-substituted phenyl ring bearing a 1,2,4-triazole heterocycle. Its molecular formula is C₁₉H₁₄ClN₅O₂ (MW: 379.81 g/mol), with a purity exceeding 90% in commercial preparations .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-17(18(24-27-12)15-4-2-3-5-16(15)20)19(26)23-13-6-8-14(9-7-13)25-11-21-10-22-25/h2-11H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSEHJSCFEWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to bind to the iron in the heme moiety of cyp-450. The phenyl moieties also have a key interaction in the active site of the enzyme.
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450. This interaction can lead to changes in the enzyme’s activity, potentially affecting various biochemical pathways.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to have broad-spectrum biological activities. They can form hydrogen bonds with different targets, leading to changes in various biochemical pathways.
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a member of the oxazole and triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in therapeutic settings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 295.7 g/mol. The structure features a chlorophenyl group and a triazole moiety, which are known to influence biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxazole derivatives. The compound has shown significant activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 18 | |
| Staphylococcus aureus | 20 | |
| Enterococcus faecium | 17 |
The mechanism behind this activity may be attributed to the ability of the compound to disrupt bacterial cell wall synthesis or inhibit critical enzymatic pathways essential for bacterial survival.
Anti-inflammatory Properties
Compounds containing isoxazole and triazole rings have been reported to exhibit anti-inflammatory effects. For instance, similar derivatives have demonstrated selective inhibition of COX-2 enzymes, leading to reduced inflammation in animal models. The specific anti-inflammatory profile of 3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide remains to be fully elucidated but suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the efficacy of various oxazole derivatives against resistant strains of bacteria. The compound exhibited a strong antibacterial effect comparable to established antibiotics, suggesting its potential as a lead compound for drug development .
- Structure-Activity Relationship (SAR) : Research indicated that modifications on the phenyl moiety significantly affect the biological activity. For example, introducing different substituents at specific positions on the phenyl ring enhanced antibacterial potency .
- Toxicological Assessment : In toxicity studies using Daphnia magna, the compound showed low toxicity levels, indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Pharmacological and Physicochemical Properties
- Hydrogen-Bonding Capacity : The triazole group in the target compound provides two nitrogen atoms capable of forming hydrogen bonds, a feature absent in analogues with pyridinylsulfanyl or alkyl substituents . This enhances interactions with enzymes like isoprenyl transferase, as evidenced by X-ray crystallography (2.2 Å resolution) .
- Lipophilicity: The 2-chlorophenyl group contributes to moderate lipophilicity (clogP ~3.5), balancing membrane permeability and aqueous solubility.
- Metabolic Stability : Sulfanyl groups (e.g., in ) may undergo oxidation, whereas triazole and trifluoromethyl groups are more metabolically inert, favoring longer half-lives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:
Formation of the oxazole core via cyclization of an acyl chloride intermediate (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, synthesized from o-chlorobenzoxime chloride and ethyl acetoacetate) .
Coupling the oxazole moiety with 4-(1,2,4-triazol-1-yl)aniline using carbodiimide-mediated amidation (e.g., EDC/HOBt).
Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) for solubility.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substituent positions (e.g., H NMR for aromatic protons, C NMR for carbonyl and triazole carbons).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as demonstrated for analogous oxazole-carboxamide derivatives .
Q. What are the solubility challenges associated with this compound, and how can they be mitigated?
- Methodological Answer : The compound’s low aqueous solubility (common in triazole-oxazole hybrids) can hinder biological assays. Strategies include:
- Using co-solvents (e.g., DMSO ≤1% v/v) for in vitro studies.
- Derivatization with polar groups (e.g., PEGylation) while preserving pharmacophores .
Advanced Research Questions
Q. How does the electronic configuration of the triazole ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 1,2,4-triazole’s electron-deficient nature facilitates Buchwald–Hartwig amination or Suzuki–Miyaura couplings. Computational studies (DFT) can predict reactive sites:
- Example : Analyze HOMO/LUMO levels to prioritize modifications at the triazole’s N1 or N4 positions .
- Experimental Validation : Use X-ray photoelectron spectroscopy (XPS) to map electron density.
Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data?
- Methodological Answer : Contradictions may arise from impurity profiles or assay conditions. Address this via:
- Purity Assessment : HPLC-UV/ELSD (>95% purity) and elemental analysis.
- Dose-Response Curves : Compare EC/IC values across multiple cell lines (e.g., HEK293 vs. HeLa).
- Structural Analogs : Test derivatives (e.g., 5-methyl vs. 5-ethyl oxazole) to isolate structure-activity relationships (SAR) .
Q. How can flow chemistry improve the scalability of this compound’s synthesis?
- Methodological Answer : Continuous-flow systems enhance reproducibility and safety for hazardous steps (e.g., chlorination with PCl).
- Optimization Parameters :
- Residence time (2–5 min) to minimize byproducts.
- Temperature control (0–5°C) for exothermic steps.
- Case Study : Analogous syntheses using Omura-Sharma-Swern oxidation in flow reactors achieved 85% yield vs. 60% in batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
